5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
5-[1-(Dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a dimethylaminoethyl moiety at position 5, and a thiol group at position 2. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives, which are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9(15(2)3)11-13-14-12(17)16(11)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONJYAZSYAMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(Dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 750599-29-2) is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this triazole derivative, highlighting its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4S, with a molecular weight of 248.35 g/mol. The compound features a triazole ring substituted with a thiol group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiol derivative. Various methods have been explored to enhance yields and purity, including solvent optimization and temperature control.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that various S-substituted derivatives of 1,2,4-triazole-3-thiols displayed antimicrobial activity against several strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 125 μg/mL . While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable antimicrobial effects.
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. A study indicated that certain 1,2,4-triazole derivatives inhibited cancer cell proliferation effectively. For instance, compounds bearing the triazole moiety demonstrated cytotoxicity against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells over normal cells was noted as a significant advantage for therapeutic development.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their substituents. For instance:
- Dimethylamino Group : Enhances lipophilicity and may improve cellular uptake.
- Thiol Group : Contributes to reactivity and binding interactions with biological targets.
Research indicates that modifications at the sulfur atom and variations in the aromatic substituents can lead to significant changes in antimicrobial and anticancer activities .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
- Antimicrobial Screening : A series of S-substituted triazoles were tested against bacterial strains with promising results indicating potential use as antimicrobial agents.
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol":
Chemical Properties and Structure
- The molecular formula of this compound is C12H16N4S and its molecular weight is 248.35 .
- The compound is also identified by the CAS number 750599-29-2 .
Potential Applications
- Synthesis of Triazole Derivatives:
- Anticancer Research:
- Some synthesized triazole derivatives have shown cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines .
- Specific compounds like N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide displayed activity in 3D cell cultures .
- N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibited cancer cell migration and exhibited selectivity towards cancer cells, suggesting it could be further investigated as an antimetastatic agent .
- Other potential applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substituent Variations
The biological activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Anticancer Activity
- The target compound and its analogs, such as N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10), exhibit antimetastatic properties by inhibiting cancer cell migration in melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cell lines .
- In contrast, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrates antibacterial and antifungal activity against pathogens like Streptococcus pyogenes and Candida albicans but lacks reported anticancer effects .
Antioxidant and Antiradical Activity
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging activity, with IC50 values comparable to ascorbic acid in some cases .
- Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol) exhibit enhanced antioxidant properties due to electron-donating substituents .
Antimicrobial Activity
Key Research Findings
- Anticancer Lead: The dimethylaminoethyl-substituted triazole-3-thiol derivatives show promise in 3D cancer models, with compound 10 emerging as a candidate for further antimetastatic studies .
- Structure-Activity Relationship (SAR): Electron-rich substituents (e.g., methoxy, morpholine) enhance antioxidant activity, while bulky groups (e.g., tert-butylphenoxy) may reduce membrane permeability .
Preparation Methods
Cyclocondensation of Thiosemicarbazides with α-Ketoesters
Reaction Mechanism and Procedure
The cyclocondensation of thiosemicarbazides with α-ketoesters represents a classical route to 1,2,4-triazole-3-thiols. For the target compound, this method involves:
- Synthesis of 1-(Dimethylamino)ethyl-thiosemicarbazide :
- Cyclization with Ethyl Phenylglyoxylate :
Key Parameters
Alkylation of 5-Amino-4H-1,2,4-triazole-3-thiol
Mannich Reaction-Based Assembly
One-Pot Multicomponent Strategy
The Mannich reaction enables concurrent introduction of the dimethylaminoethyl and phenyl groups:
- Reagents :
- 3-Mercapto-1,2,4-triazole, formaldehyde, N,N-dimethylaminoethylamine, and phenylboronic acid.
- Conditions :
Advantages and Limitations
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Thiosemicarbazide cyclization | 60–70 | ≥95 | High |
| Alkylation/Ullmann | N-Alkylation, C–C coupling | 55–65 | 90 | Moderate |
| Mannich Reaction | Multicomponent condensation | 40–50 | 85 | Low |
Critical Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
